Product packaging for Vatanidipine, (R)-(Cat. No.:CAS No. 134028-06-1)

Vatanidipine, (R)-

Cat. No.: B12773285
CAS No.: 134028-06-1
M. Wt: 686.8 g/mol
InChI Key: OTTHUQAYARCXLP-KXQOOQHDSA-N
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Description

Historical Context of Dihydropyridine (B1217469) Calcium Channel Blockers in Research

The journey into the world of dihydropyridine (DHP) calcium channel blockers (CCBs) began in the mid-1960s with the screening of molecules for their potential as coronary dilators. nih.gov This research led to the discovery of drugs that could block the entry of calcium into cells, a mechanism that proved to be revolutionary in cardiovascular pharmacology. nih.gov The first of these, nifedipine (B1678770), was introduced in the early 1970s and paved the way for subsequent generations of DHP CCBs. mdpi.com

These compounds are characterized by their 1,4-dihydropyridine (B1200194) nucleus and are known for their selective action on L-type calcium channels, particularly in vascular smooth muscle. derangedphysiology.comeurekaselect.com This selectivity results in vasodilation and a reduction in peripheral vascular resistance, making them effective antihypertensive agents. derangedphysiology.com Over the decades, medicinal chemists have focused on modifying the DHP scaffold to enhance therapeutic properties, leading to the development of second, third, and even fourth-generation drugs with longer-lasting effects, improved tissue selectivity, and a more gradual onset of action. mdpi.come-jcpp.org

The evolution of DHP CCBs has been driven by the need to address the limitations of earlier compounds. For instance, while highly effective, first-generation DHPs could sometimes cause reflex tachycardia due to their potent and rapid vasodilatory effects. nih.gov This spurred the development of newer agents with unique pharmacokinetic and pharmacodynamic profiles to improve patient outcomes.

Rationale for Academic Investigations into Novel Dihydropyridine Analogues, including (R)-Vatanidipine

The quest for novel dihydropyridine analogues is propelled by several key scientific objectives. A primary goal is to refine the pharmacological profile of these drugs, aiming for enhanced tissue selectivity and a more favorable duration of action. The 1,4-DHP scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of receptors and ion channels. mdpi.com This versatility encourages ongoing research to synthesize new derivatives with potentially superior therapeutic properties. scialert.netresearchgate.net

A significant area of investigation revolves around the stereochemistry of DHP analogues. Many unsymmetrical DHPs, like Vatanidipine (B1682194), are chiral molecules, and their enantiomers can exhibit different, sometimes even opposing, biological activities. mdpi.com This stereoselectivity is a critical factor in their interaction with the chiral environment of their biological targets, such as the L-type calcium channel. Therefore, the development of methods for the stereoselective synthesis of 1,4-DHPs is a major focus in medicinal chemistry. mdpi.com

Furthermore, research into novel DHPs like (R)-Vatanidipine is driven by the desire to understand the nuanced structure-activity relationships that govern their binding to calcium channels. By creating and testing new analogues, researchers can probe the molecular interactions that determine a compound's potency, selectivity, and pharmacokinetic properties. researchgate.net This knowledge is invaluable for the rational design of future drugs with improved therapeutic indices. Beyond their cardiovascular effects, some DHP analogues have shown potential in other therapeutic areas, including neuroprotection and cancer therapy, further broadening the scope of research. nih.gov

Overview of (R)-Vatanidipine's Significance in Preclinical Research Paradigms

Preclinical research is a critical phase in drug development, designed to assess the safety and efficacy of a new compound in non-human systems before it can be tested in humans. jliedu.ch These studies involve a combination of in vitro (cell-based) and in vivo (animal model) experiments to understand a drug's pharmacological and toxicological profile. jliedu.ch

(R)-Vatanidipine, a specific enantiomer of the Vatanidipine molecule, is a subject of interest in such preclinical paradigms. Vatanidipine itself is a novel DHP-type calcium channel blocker with distinctive pharmacological actions, including a slow onset and long-lasting hypotensive effect. nih.gov This is attributed to its slow uptake into and release from vascular tissues. nih.gov

Preclinical studies on Vatanidipine have revealed several significant properties. In various hypertensive animal models, it has demonstrated a potent and long-lasting hypotensive action. nih.gov Notably, despite its strong effect on blood pressure, it did not induce reflex tachycardia in a double-blind study, a beneficial characteristic compared to some other DHPs like nitrendipine (B1678957). nih.gov

Furthermore, preclinical investigations have suggested that Vatanidipine may possess pleiotropic effects beyond vasodilation. Animal studies have indicated a protective effect against cerebrovascular lesions, independent of its hypotensive action, as well as renoprotective effects. nih.gov In cholesterol-fed rabbits, Vatanidipine exhibited an anti-atherosclerotic action, possibly by inhibiting the oxidation of low-density lipoprotein. nih.gov It has also been shown to suppress noradrenaline release from sympathetic nerve endings, which could be advantageous in certain hypertensive patient populations. nih.gov

The focus on the (R)- enantiomer in research is crucial due to the stereospecificity of DHP action. The specific pharmacological contributions and potential advantages of the (R)-Vatanidipine isomer are a key area of investigation within these preclinical frameworks.

Data Tables

Table 1: Key Properties of Vatanidipine

Property Description Source
Drug Class Dihydropyridine (DHP)-type calcium channel blocker nih.gov
Mechanism of Action Blocks L-type calcium channels, leading to vasodilation. derangedphysiology.com
Pharmacological Characteristics Slow onset and long-lasting hypotensive action. nih.gov

| Preclinical Observations | Protective effects against cerebrovascular lesions, renoprotective effects, anti-atherosclerotic action, and suppression of noradrenaline release. | nih.gov |

Table 2: Compound Names Mentioned

Compound Name
(R)-Vatanidipine
Vatanidipine
Nifedipine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H42N4O6 B12773285 Vatanidipine, (R)- CAS No. 134028-06-1

Properties

CAS No.

134028-06-1

Molecular Formula

C41H42N4O6

Molecular Weight

686.8 g/mol

IUPAC Name

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3/t38-/m1/s1

InChI Key

OTTHUQAYARCXLP-KXQOOQHDSA-N

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Synthetic Chemistry and Derivatization Strategies of R Vatanidipine

Retrosynthetic Approaches for (R)-Vatanidipine and its Analogues

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic pathway. slideshare.netscribd.comnobelprize.org For (R)-Vatanidipine, a 1,4-dihydropyridine (B1200194), the most common retrosynthetic disconnection is based on the Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an amine or ammonia (B1221849). frontiersin.orgnih.gov

A typical retrosynthetic analysis for a generic 1,4-dihydropyridine (DHP) scaffold, which is the core of Vatanidipine (B1682194), involves breaking the molecule down into three primary components:

An aldehyde (Ar-CHO)

Two equivalents of a β-dicarbonyl compound (e.g., ethyl acetoacetate)

A source of nitrogen, typically ammonia or ammonium (B1175870) acetate. frontiersin.org

This approach is highly convergent and allows for significant variation in the substituents at the C4 position of the dihydropyridine ring by simply changing the starting aldehyde. For Vatanidipine analogues, this strategy is particularly useful for introducing diverse aromatic and heterocyclic moieties. researchgate.net The synthesis of various 1,4-dihydropyridine derivatives often starts with a one-pot reaction of a carbonyl compound, two moles of ethyl acetoacetate, and a nitrogen source like ammonia or ammonium acetate. frontiersin.org

Table 1: Key Precursors in the Retrosynthesis of Dihydropyridine Scaffolds
Precursor TypeExampleRole in Synthesis
AldehydeSubstituted BenzaldehydeDetermines the C4-substituent of the dihydropyridine ring.
β-KetoesterEthyl acetoacetateForms the backbone of the dihydropyridine ring.
Nitrogen SourceAmmonium acetateProvides the nitrogen atom for the heterocyclic ring.

This table outlines the fundamental building blocks for the Hantzsch synthesis of 1,4-dihydropyridines.

Enantioselective Synthesis of (R)-Vatanidipine

Achieving the desired (R)-enantiomer of Vatanidipine with high purity is critical, as different enantiomers can have vastly different pharmacological effects. nih.govnih.gov Enantioselective synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or resolution of a racemic mixture. chiralpedia.com

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 1,4-dihydropyridines. Chiral phosphoric acids, such as BINOL-derived phosphoric acids, have been successfully employed to catalyze the Hantzsch reaction, yielding non-symmetric products with high enantioselectivity (up to >99% ee). csic.es These catalysts facilitate the stereoselective formation of the chiral center at the C4 position. Other organocatalytic approaches have utilized cinchona alkaloids and their derivatives to achieve enantiomerically enriched 1,4-DHPs. mdpi.com

Another approach involves the enzymatic resolution of a racemic mixture or the use of enzymes for asymmetric synthesis. Biocatalysis offers an environmentally friendly method for producing enantiopure compounds. polimi.it For instance, ene-reductases have been used for the asymmetric reduction of α,β-unsaturated compounds, a key step in some synthetic routes to chiral heterocycles. polimi.it

Design and Synthesis of Novel (R)-Vatanidipine Analogues for Research

The development of novel analogues of (R)-Vatanidipine is driven by the need to explore structure-activity relationships and to develop compounds with improved properties. rsc.org This often involves modifying the substituents on the dihydropyridine ring or introducing new functional groups.

The 1,2,3-triazole moiety is a popular isostere for various functional groups in medicinal chemistry due to its stability, hydrogen bonding capacity, and dipole moment. nih.gov The introduction of a 1,2,3-triazole ring into the Vatanidipine scaffold can lead to new analogues with potentially enhanced biological activity. The most common method for constructing this scaffold is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. peerj.com

The synthesis of these analogues typically involves a multi-step process:

Synthesis of an azide-containing precursor. This can be achieved by treating a suitable halide with sodium azide (B81097). peerj.com

Synthesis of an alkyne-functionalized dihydropyridine or a precursor aldehyde.

The CuAAC reaction between the azide and alkyne to form the 1,2,3-triazole ring. nih.govpeerj.com

Recent studies have explored the synthesis of nifedipine (B1678770) analogues containing a 1,2,3-triazole moiety, demonstrating the feasibility of this approach for creating novel dihydropyridine derivatives. researchgate.netresearchgate.neturan.ua

The stereochemistry at the C4 position of the dihydropyridine ring is the primary determinant of the pharmacological activity of Vatanidipine. nih.gov The (R)- and (S)-enantiomers can have different affinities for the calcium channel binding site. Therefore, controlling the absolute configuration at this chiral center is of utmost importance during synthesis. nih.gov

The presence of multiple stereochemical features, such as axial chirality, can also be a factor in related complex heterocyclic systems. mdpi.com In the context of 1,4-dihydropyridines, the focus remains on the stereocenter created during the Hantzsch reaction or a similar cyclization. The choice of chiral catalyst or auxiliary directly influences the facial selectivity of the addition to the intermediate that ultimately forms the chiral center, thus determining the final (R) or (S) configuration. csic.esmdpi.com

Methodological Advancements in Dihydropyridine Synthesis relevant to (R)-Vatanidipine

The classic Hantzsch synthesis, while foundational, has been the subject of numerous methodological advancements to improve yields, reduce reaction times, and enhance its environmental friendliness. frontiersin.org The use of heterogeneous catalysts, such as polyaniline-supported zinc oxide nanoparticles, has been shown to be effective for the synthesis of polyhydroquinoline derivatives, which are structurally related to dihydropyridines. nanobioletters.com These catalysts can often be recovered and reused, adding to the sustainability of the process.

Microwave-assisted synthesis has also been applied to the Hantzsch reaction, significantly reducing reaction times and in some cases improving yields. frontiersin.org The development of new multicomponent reactions (MCRs) and the use of nanocatalysts continue to expand the toolkit for synthesizing 1,4-dihydropyridine scaffolds efficiently and with greater control over their structure. researchgate.netrjptonline.org These advancements are directly applicable to the synthesis of (R)-Vatanidipine and its analogues, paving the way for more efficient and diverse libraries of these compounds for research.

Molecular and Cellular Mechanisms of Action of R Vatanidipine

Characterization of (R)-Vatanidipine Interactions with L-type Calcium Channels

The primary mechanism of action for dihydropyridine (B1217469) drugs is the blockade of L-type voltage-gated calcium channels (L-VGCCs), which are crucial for the contraction of vascular smooth muscle. innovareacademics.in (R)-Vatanidipine, as a DHP, targets these channels to exert its vasodilatory effects. nih.gov The interaction is highly dependent on the conformational state of the channel, with a significantly higher affinity for the inactivated state over the resting state. innovareacademics.innih.gov This voltage-dependent binding is a hallmark of dihydropyridine action. frontiersin.org

Analysis of Binding Affinity to rCav1.1 Receptor

While specific experimental dissociation constants (Kd) or inhibitory constants (Ki) for (R)-Vatanidipine binding to the rCav1.1 receptor are not extensively documented in publicly available literature, computational studies provide insight into its binding affinity. A molecular docking study demonstrated that Vatanidipine (B1682194) exhibits a high binding affinity towards the rCav1.1 receptor. The binding of dihydropyridines like Vatanidipine to the rCav1.1 receptor is understood to be governed by interactions with key amino acid residues, including T935, Q939, F1008, and M1366.

It is well-established for other dihydropyridines, such as nitrendipine (B1678957) and [3H]PN 200-110, that they bind with very high affinity, often in the nanomolar or even sub-nanomolar range, to the inactivated state of the L-type calcium channel. innovareacademics.in For instance, nitrendipine can exhibit an apparent Kd of 0.36 nM at depolarized potentials where the channels are inactivated. innovareacademics.in This high affinity for the inactivated state contributes to the potent and long-lasting effects of these drugs.

Investigation of Binding Site Selectivity and Specificity

(R)-Vatanidipine is classified as an L-type calcium channel blocker, indicating its selectivity for the Cav1 family of channels over other voltage-gated calcium channels like T-type (Cav3) and N-type (Cav2.2). nih.govmdpi.com The L-type calcium channel family itself comprises four different isoforms: Cav1.1, Cav1.2, Cav1.3, and Cav1.4. mdpi.com Dihydropyridines generally exhibit some degree of selectivity among these isoforms. For example, studies with other DHPs have shown a 3- to 4-fold selectivity of nitrendipine and nifedipine (B1678770) for the Cav1.2 isoform over the Cav1.3 isoform. psu.edu While both Cav1.2 and Cav1.3 are sensitive to DHP antagonists, no currently available DHP shows significant, clinically exploitable selectivity for Cav1.3 over Cav1.2. nih.govnih.gov

Detailed experimental data quantifying the specific binding affinities of (R)-Vatanidipine across the different L-type channel isoforms (Cav1.1, Cav1.2, Cav1.3, Cav1.4) are not available in the current literature. Such information would be crucial for a complete understanding of its tissue-specific effects.

Kinetics of (R)-Vatanidipine Uptake and Release in Vascular Tissue Models

A defining characteristic of (R)-Vatanidipine is its slow onset and exceptionally long-lasting pharmacological action. nih.gov This kinetic profile is believed to be a direct consequence of its slow uptake into vascular tissues and a very slow release once it has been incorporated. nih.gov It has been observed that Vatanidipine is not easily washed out from vascular tissues, which explains its sustained effect. nih.gov

The kinetic behavior of dihydropyridines is heavily influenced by their physicochemical properties, particularly their lipophilicity, which facilitates partitioning into the cell membrane. It has been proposed that DHPs approach their receptor binding site via lateral diffusion within the lipid bilayer, a pathway calculated to be significantly faster than approaching from the aqueous phase. nih.gov The rate of association in intact depolarized tissues has been shown to follow pseudo-first-order kinetics. frontiersin.org However, specific quantitative data, such as the rate constants for association (kon) and dissociation (koff) or the half-life of (R)-Vatanidipine within vascular smooth muscle, have not been reported.

Table 1: Kinetic Properties of (R)-Vatanidipine in Vascular Tissue

Kinetic Parameter Value Reference
Uptake Rate Slow nih.gov
Release Rate Slow (not easily released by washing) nih.gov

| Association/Dissociation Constants | Not Available | |

Mechanisms of Noradrenaline Release Suppression by (R)-Vatanidipine from Sympathetic Nerve Endings

In addition to its direct vasodilatory effects, (R)-Vatanidipine has been shown to efficiently suppress the release of noradrenaline from sympathetic nerve endings. nih.gov This action is particularly beneficial as it can mitigate the reflex tachycardia that often accompanies a potent drop in blood pressure induced by other vasodilators. nih.gov

The release of noradrenaline from sympathetic nerve terminals is a calcium-dependent process, primarily triggered by the influx of Ca2+ through N-type and, to a lesser extent, P/Q-type voltage-gated calcium channels upon nerve depolarization. While L-type channels are not the primary drivers of neurotransmitter release from sympathetic neurons, they are present in some neuronal tissues and can modulate neurotransmitter release. kup.at

The precise mechanism by which (R)-Vatanidipine inhibits noradrenaline release has not been fully elucidated. It could involve several possibilities:

Direct Blockade of Neuronal L-type Channels: (R)-Vatanidipine may block L-type calcium channels present on sympathetic nerve terminals, thereby reducing a component of the Ca2+ influx that contributes to neurotransmitter release.

Indirect Modulation: The inhibition could be an indirect effect. For instance, some calcium channel blockers are known to interact with other receptors. Studies on PC12 cells, a model for sympathetic neurons, have shown that noradrenaline release can be inhibited by various compounds acting on presynaptic imidazoline (B1206853) receptors, which are distinct from alpha-2 adrenoceptors. nih.gov It is conceivable that Vatanidipine could interact with such regulatory receptors.

Inhibition of Ca2+-dependent steps downstream of influx: The drug might interfere with the intracellular calcium signaling cascade that leads to the exocytosis of noradrenaline-containing vesicles.

Further research using models like neurosecretory PC12 cells would be necessary to distinguish between these potential mechanisms for (R)-Vatanidipine. nih.govnih.govresearchgate.net

Exploration of Ancillary Pharmacological Actions at the Cellular Level

For (R)-Vatanidipine specifically, an anti-atherosclerotic action has been observed in cholesterol-fed rabbits, which is thought to be linked to the inhibition of low-density lipoprotein (LDL) oxidation. nih.gov Furthermore, treatment with Vatanidipine has been associated with a decrease in plasma levels of cholesterol and triglycerides in hypertensive patients. nih.gov

Other dihydropyridines have been shown to possess additional cellular effects that could potentially be shared by (R)-Vatanidipine:

Anti-inflammatory Effects: Manidipine has been demonstrated to reduce the secretion of pro-inflammatory cytokines like IL-6 and IL-8 from human endothelial cells and macrophages. nih.gov This effect appears to be independent of calcium channel blockade and may involve the inhibition of the NF-kappaB signaling pathway, possibly related to the drug's antioxidant properties. nih.gov

Antioxidant Activity: Several DHPs, including nifedipine, have been shown to possess antioxidant properties. mdpi.comnih.gov They can reduce the formation of reactive oxygen species in endothelial cells, which helps to preserve the bioavailability of nitric oxide (NO), a key molecule in vasodilation and endothelial health. nih.govnih.gov

PPAR-γ Activation: Nifedipine has been reported to exert some of its effects, such as its antiplatelet activity, through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov Activation of PPAR-γ is known to play a role in regulating inflammation, glucose metabolism, and adipogenesis. frontiersin.orgbenthamscience.com

Effects on Endothelial Cells: Some DHPs can influence endothelial cell function beyond simple vasodilation. Azelnidipine, for example, has been shown to induce the secretion of vascular endothelial growth factor (VEGF) from smooth muscle cells, which in turn promotes endothelial tube formation. cardiologyres.org

Whether (R)-Vatanidipine shares these specific ancillary mechanisms, such as NF-kappaB inhibition or PPAR-γ activation, requires further dedicated investigation.

Table 2: Summary of Ancillary Pharmacological Actions

Ancillary Action Compound(s) Cellular Mechanism (where known) Reference
Anti-atherosclerotic (R)-Vatanidipine Inhibition of LDL oxidation nih.gov
Lipid Lowering (R)-Vatanidipine Reduction of plasma cholesterol and triglycerides nih.gov
Anti-inflammatory Manidipine Inhibition of NF-kappaB activation nih.gov
Antioxidant Nifedipine Reduction of reactive oxygen species mdpi.comnih.gov
PPAR-γ Activation Nifedipine Upregulation of PI(3)K/Akt/NO/cGMP/PKG pathway nih.gov

| Pro-angiogenic | Azelnidipine | Induction of VEGF secretion from smooth muscle cells | cardiologyres.org |

Preclinical Pharmacological Profile of (R)-Vatanidipine Remains Undocumented in Publicly Available Research

Despite a comprehensive review of scientific literature, specific preclinical pharmacological data for the (R)-enantiomer of Vatanidipine is not available in the public domain. Vatanidipine, a novel dihydropyridine (DHP)-type calcium channel blocker, has been investigated as a racemic mixture, demonstrating a slow onset and long-lasting antihypertensive effects. nih.gov However, detailed studies isolating the pharmacological activities of its individual stereoisomers, particularly the (R)-enantiomer, are not present in the accessible scientific literature.

Vatanidipine, as a compound, is recognized for its potent vasodilatory, cardioprotective, and renoprotective properties observed in various experimental models. nih.gov These effects are attributed to its mechanism of action as a calcium channel blocker, which involves the inhibition of calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation. The slow onset of action is thought to be due to its gradual uptake into vascular tissues and a unique interaction with the calcium channel binding site. nih.gov

The study of stereoisomers is crucial in pharmacology, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. For many dihydropyridine calcium channel blockers, the pharmacological activity is known to be stereoselective, often residing predominantly in one of the enantiomers. For instance, studies on other dihydropyridines like barnidipine (B1667753) have shown significant differences in the vasodilatory potency between its optical isomers. nih.gov Similarly, research on felodipine (B1672334) and nitrendipine has also highlighted the stereoselective nature of their effects. nih.govnih.gov

Preclinical Pharmacological Investigations of R Vatanidipine in Experimental Models

In Vivo Animal Models for Systemic Pharmacological Efficacy:

Anti-atherosclerotic Investigations in Animal Models

Preclinical research has demonstrated the anti-atherosclerotic potential of (R)-Vatanidipine in relevant animal models. Specifically, studies conducted in cholesterol-fed rabbits have shown that vatanidipine (B1682194) exerts a protective effect against the development of atherosclerosis. nih.gov This model is a well-established method for inducing hypercholesterolemia and subsequent atherosclerotic lesions, mimicking aspects of the human disease process. The findings indicate that the therapeutic action of vatanidipine extends beyond its primary antihypertensive effects to include a direct impact on the pathological changes within the arterial wall. nih.gov

Table 1: Effect of Nifedipine (B1678770) on Aortic Atherosclerotic Lesions in Cholesterol-Fed Rabbits

Treatment GroupAortic Surface Area with Lesions (%) (Study 1) nih.govAortic Surface Area with Lesions (%) (Study 2) nih.gov
Placebo55.6 ± 22.840 ± 5
Nifedipine25.9 ± 7.617 ± 3

The mechanism underlying the anti-atherosclerotic action of (R)-Vatanidipine is believed to be its ability to inhibit the oxidation of low-density lipoprotein (LDL). nih.gov The oxidative modification of LDL is a critical initiating event in the development of atherosclerosis. nih.govmdpi.com When LDL becomes oxidized, it is readily taken up by macrophages in the arterial wall, leading to the formation of foam cells, which are a hallmark of atherosclerotic plaques. mdpi.com

By inhibiting LDL oxidation, (R)-Vatanidipine may help to prevent this crucial early step in atherogenesis. This antioxidant property is a significant aspect of its pharmacological profile, suggesting a potential to reduce cardiovascular morbidity beyond blood pressure control. nih.govnih.gov The inhibition of LDL oxidation is a recognized therapeutic strategy for preventing atherosclerosis, and compounds with this capability are of considerable interest. nih.govcloudfront.net

Comparative Preclinical Pharmacological Profiling of (R)-Vatanidipine with Other Dihydropyridines

A key distinguishing feature of (R)-Vatanidipine in preclinical and clinical studies is its neutral effect on heart rate. nih.gov Despite producing a potent and long-lasting hypotensive effect, (R)-Vatanidipine administration does not typically induce reflex tachycardia. This stands in contrast to some other dihydropyridine (B1217469) calcium channel blockers, such as nitrendipine (B1678957) and immediate-release nifedipine, which are known to cause a reflexive increase in heart rate upon rapid blood pressure reduction. nih.govnih.govdroracle.ai

This lack of reflex tachycardia is a favorable pharmacological characteristic, as excessive sympathetic nervous system activation can be detrimental in hypertensive patients. The effect is attributed to (R)-Vatanidipine's efficient suppression of noradrenaline release from sympathetic nerve endings, which counteracts the baroreceptor-mediated sympathetic activation that normally follows vasodilation. nih.gov Other dihydropyridines, such as amlodipine (B1666008) and nifedipine GITS (Gastrointestinal Therapeutic System), have also been developed to minimize effects on heart rate, though they may still cause small increases in sympathetic nerve activity. nih.govresearchgate.net For example, studies comparing amlodipine and nifedipine GITS showed that both effectively lower blood pressure with minimal changes in heart rate, though plasma norepinephrine (B1679862) concentrations, a marker of sympathetic activity, tended to increase more with amlodipine. researchgate.net The profile of (R)-Vatanidipine, with its potent vasodilation and suppression of sympathetic nerve activity, suggests a beneficial effect in hypertensive patients where reflex activation of the sympathetic nervous system is undesirable. nih.gov

Table 2: Comparative Effects of Dihydropyridines on Heart Rate and Sympathetic Activity

CompoundTypical Effect on Heart RateMechanism/Note
(R)-VatanidipineNo reflex tachycardia nih.govSuppresses noradrenaline release from sympathetic nerve endings. nih.gov
NitrendipineCan cause reflex tachycardia nih.govnih.govAssociated with significant increases in heart rate during the initial hours of treatment. nih.gov
Nifedipine (Immediate-Release)Can cause reflex tachycardia droracle.aiRapid vasodilation leads to reflex sympathetic activation. droracle.ai
Nifedipine (GITS)Minimal change researchgate.netSlow-release formulation minimizes abrupt blood pressure drops. nih.gov
AmlodipineMinimal change nih.govGradual onset of action prevents significant reflex tachycardia. nih.gov

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research of R Vatanidipine

In Vitro ADME Characterization of (R)-Vatanidipine

Metabolic Stability and Enzyme Identification Studies

No studies detailing the in vitro metabolic stability of (R)-Vatanidipine in liver microsomes or hepatocytes, or identifying the specific cytochrome P450 (CYP) enzymes responsible for its metabolism, are publicly available. For the broader class of dihydropyridine (B1217469) calcium antagonists, metabolism is often primarily mediated by the CYP3A4 enzyme, frequently involving the oxidation of the dihydropyridine ring. However, the specific metabolic profile of (R)-Vatanidipine has not been documented.

Permeability and Transport Investigations in Cell-Based Models

There is no available data from in vitro cell-based models, such as Caco-2 cell assays, to characterize the permeability and transport mechanisms of (R)-Vatanidipine.

In Vivo ADME Investigations of (R)-Vatanidipine in Preclinical Species

Metabolite Identification and Profiling in Preclinical Biological Samples

There is no information available on the metabolites formed from (R)-Vatanidipine in preclinical biological samples.

Tissue Distribution Studies in Animal Models

While it is known that racemic Vatanidipine (B1682194) exhibits a slow uptake into and release from vascular tissues, leading to a prolonged duration of action, no quantitative tissue distribution data for (R)-Vatanidipine in animal models is publicly available.

Preclinical Research on (R)-Vatanidipine Halts Due to Lack of Publicly Available Data

Despite significant interest in the development of novel therapeutic agents, a comprehensive review of scientific literature and preclinical research databases has revealed a notable absence of publicly available information regarding the chemical compound (R)-Vatanidipine. Specifically, there is no accessible data concerning its preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) properties, nor any computational ADME predictions or Physiologically Based Pharmacokinetic (PBPK) modeling studies.

This lack of information prevents a detailed analysis and reporting on the compound's potential pharmacokinetic profile, a critical step in early-stage drug development. Computational tools and modeling techniques, such as those mentioned in the requested article outline, are vital for predicting a drug candidate's behavior in the body and for guiding further non-clinical and clinical studies. nih.govphinc-modeling.comnih.govnih.gov

The reasons for this absence of data could be numerous. The compound may be in a very early stage of discovery, with research being conducted privately and not yet published. Alternatively, its development may have been discontinued (B1498344) before reaching the preclinical stages where such detailed ADME and PBPK studies are typically performed.

Without access to fundamental physicochemical and in vitro data for (R)-Vatanidipine, it is impossible to construct any meaningful computational models or to generate the data tables and detailed research findings as requested. The scientific community awaits the potential future publication of data on (R)-Vatanidipine to enable a thorough evaluation of its therapeutic potential.

Structure Activity Relationship Sar Studies of R Vatanidipine and Its Analogues

Identification of Key Pharmacophoric Features for Calcium Channel Interactions

The interaction of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives with L-type calcium channels is dictated by a set of essential structural features, collectively known as a pharmacophore. These features are critical for the binding and subsequent blocking activity of the calcium channel. ijptjournal.comnih.gov For (R)-Vatanidipine and related compounds, these key pharmacophoric features include:

The 1,4-Dihydropyridine Ring: This core heterocyclic structure is fundamental for activity. The boat-like conformation of this ring is a recognized feature for modulating activity. mdpi.com The partially hydrogenated N-heteroaromatic DHP nucleus, specifically the NH group, can act as a hydrogen donor, which is a required characteristic. japsonline.com

Aryl Ring at the C4 Position: A substituted or unsubstituted phenyl ring at this position is crucial for potency. mdpi.com For many DHPs, substitutions at the ortho or meta positions of this phenyl ring are important for in vitro potency. mdpi.com

Ester Groups at C3 and C5 Positions: The presence of ester groups at these positions, or bioisosteric replacements, significantly influences the compound's activity. The nature of the alkyl group in the ester can affect potency, with some studies on analogues suggesting an order of iso-propyl > ethyl > methyl for increasing potency. mdpi.com

Substituents at the C2 and C6 Positions: Small alkyl groups, typically methyl groups, are generally found at these positions in active dihydropyridine (B1217469) compounds. mdpi.com

Studies have shown that for a compound to be a selective calcium channel blocker, it should possess a combination of features including an aromatic ring, hydrophobic characteristics, and hydrogen bond donors and acceptors. mdpi.com Descriptors such as hydrophobicity, the number of hydrogen bond acceptor atoms, and the number of rotatable bonds are considered critical for the inhibition of L-type calcium channels. ijptjournal.com Vatanidipine's structure incorporates these essential features, contributing to its strong affinity for blocking calcium channels embedded in the vascular myocyte plasmalemma. tandfonline.com

Elucidation of the Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a critical role in the biological activity of many drugs, as interactions with chiral biological targets like receptors and enzymes are often highly specific. numberanalytics.comijpsjournal.comnih.gov Vatanidipine (B1682194) possesses two chiral centers, meaning it can exist in four possible stereoisomeric forms. drugbank.com The designation "(R)-" in (R)-Vatanidipine specifies the configuration at one of these chiral centers, which is pivotal for its pharmacological effect.

In the realm of chiral drugs, it is common for one enantiomer, termed the eutomer , to exhibit the desired pharmacological activity, while the other, the distomer , may be less active, inactive, or even contribute to undesirable effects. nih.govwikipedia.orgwikipedia.org The ratio of the activities of the eutomer to the distomer is known as the eudysmic ratio. wikipedia.org

The differential activity between stereoisomers is explained by the Easson-Stedman model, which posits that the more active enantiomer (eutomer) engages in a three-point interaction with its receptor, whereas the less active distomer can only achieve a two-point binding, resulting in a weaker interaction and lower activity. wikipedia.org

Rational Design Strategies for (R)-Vatanidipine Analogues with Modified Activity Profiles

Rational drug design aims to create new molecules with improved properties, such as enhanced potency, selectivity, or modified pharmacokinetic profiles, based on the understanding of a drug's SAR. nih.govnih.gov For (R)-Vatanidipine and other dihydropyridines, this involves the strategic modification of the molecular scaffold. tandfonline.comresearchgate.net

One primary strategy involves the modification of the ester side chains at the C3 and C5 positions of the dihydropyridine ring. The goal of synthesizing Vatanidipine itself was to create a compound resistant to hepatic metabolic transformation while possessing a strong affinity for calcium channels, leading to a slow onset and long duration of action. tandfonline.com This was achieved through specific substitutions in the ester groups.

Further rational design strategies for dihydropyridine analogues include:

Bioisosteric Replacement: This involves replacing functional groups with other groups that have similar physical or chemical properties to enhance a desired pharmacological characteristic. For example, exploring bioisosteres for the ester groups in amlodipine (B1666008), a related DHP, has been a strategy to fine-tune its properties. rsc.org

Introduction of Different Heterocyclic Systems: Modifying the C4 substituent by introducing various heterocyclic systems instead of the typical phenyl ring is a promising strategy. Fragments of furan, thiophene, imidazole, and pyridine (B92270) have been incorporated into the DHP structure to create novel analogues. researchgate.net

Computational and QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are used to correlate molecular descriptors (e.g., lipophilicity, electronic properties) with biological activity. nih.gov These models help in predicting the activity of newly designed compounds before their synthesis, guiding the design process. For instance, QSAR studies on nifedipine (B1678770) analogues indicated that potency depends on lipophilicity and electronic parameters at different positions of the aromatic ring. nih.gov

A study focused on designing next-generation DHP-based calcium channel blockers utilized in silico methods to evaluate newly designed molecules, demonstrating the power of computational approaches in modern drug design. rjsocmed.com Another study successfully designed and synthesized nifedipine analogues containing a 1,2,3-triazole moiety, identifying compounds with higher binding affinity than the parent drug through computer-aided design. researchgate.netresearchgate.net These approaches allow for the targeted creation of analogues with potentially improved therapeutic profiles.

Table 1: SAR Insights for Dihydropyridine Analogues
Structural PositionModification StrategyImpact on Activity ProfileReference
C4-Aryl RingIntroduction of ortho/meta electron-withdrawing groupsIncreases in vitro potency mdpi.com
C3/C5-Ester GroupsVarying alkyl chain length (e.g., methyl, ethyl, iso-propyl)Modulates potency and pharmacokinetics mdpi.com
C4-SubstituentReplacement of phenyl with other heterocycles (e.g., furan, thiophene)Creates novel analogues with potentially different selectivity researchgate.net
General ScaffoldIntroduction of a 1,2,3-triazole moietyCan increase binding affinity to the receptor researchgate.netresearchgate.net

Ligand-Receptor Interactions and Molecular Docking Analysis of (R)-Vatanidipine

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. nih.govarcjournals.org For (R)-Vatanidipine, docking studies help to elucidate its binding mode within the L-type calcium channel.

The L-type calcium channel is a multi-subunit protein complex, with the pore-forming α1 subunit being the primary binding site for dihydropyridines. nih.govdrugbank.com Docking studies on various DHPs, including Vatanidipine, have identified key amino acid residues within this subunit that are crucial for binding. researchgate.netthoracickey.com

Key interactions observed in docking simulations of DHPs with the L-type calcium channel receptor include:

Hydrogen Bonding: The NH group of the dihydropyridine ring often forms a hydrogen bond with a specific amino acid residue in the receptor's binding pocket, such as a threonine or serine. researchgate.net

Hydrophobic Interactions: The aryl ring at the C4 position typically fits into a hydrophobic pocket within the receptor, stabilized by interactions with aromatic or aliphatic amino acid residues. researchgate.net

Pi-Pi Stacking: The aromatic ring of the DHP ligand can engage in pi-pi stacking interactions with aromatic residues like phenylalanine in the binding site. researchgate.net

A computer-aided design study involving Vatanidipine and other DHP blockers docked into the rCav1.1 receptor model showed that Vatanidipine had the highest binding affinity among several tested compounds. researchgate.net The binding of the DHP moiety was governed by interactions with residues such as T935, Q939, F1008, and M1366. researchgate.net These computational models provide a structural basis for the SAR, explaining how different functional groups contribute to the binding affinity and antagonist activity of (R)-Vatanidipine. The ultimate goal of such analyses is to facilitate structure-based drug design, where knowledge of the ligand-receptor interactions is used to create more potent and selective inhibitors. rsc.org

Table 2: Key Ligand-Receptor Interactions for Dihydropyridines
Type of InteractionLigand Moiety InvolvedPotential Receptor ResiduesReference
Hydrogen BondingDihydropyridine Ring (-NH)Threonine (Thr), Serine (Ser), Glutamine (Gln) researchgate.netresearchgate.net
Hydrophobic/StericC4-Aryl Ring, Ester Side ChainsPhenylalanine (Phe), Methionine (Met) researchgate.net
Pi-Pi StackingC4-Aryl RingPhenylalanine (Phe) researchgate.net

Advanced Analytical Methodologies for R Vatanidipine Research

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation of complex mixtures. For (R)-Vatanidipine, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are pivotal.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for (R)-Vatanidipine

Reverse-phase HPLC (RP-HPLC) is a widely adopted technique for the quantitative determination and purity assessment of dihydropyridine (B1217469) derivatives like (R)-Vatanidipine. researchgate.netderpharmachemica.comijpras.com Method development involves a systematic optimization of chromatographic conditions to achieve adequate separation of the parent drug from any impurities or degradation products. asianjpr.com

Key parameters in HPLC method development include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. asianjpr.com For compounds similar to (R)-Vatanidipine, C18 columns are frequently used. researchgate.netderpharmachemica.comfoliamedica.bg The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netderpharmachemica.comfoliamedica.bg The pH of the buffer can be adjusted to optimize the retention and peak shape of the analyte. foliamedica.bg UV detection is commonly employed, with the wavelength selected based on the maximum absorbance of the drug to ensure high sensitivity. derpharmachemica.comijpras.comfoliamedica.bg For instance, in the analysis of related dihydropyridines, detection wavelengths around 235-242 nm have been utilized. foliamedica.bgresearchgate.net

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. derpharmachemica.comijpras.com This involves assessing parameters such as:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. medcraveonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. medcraveonline.com

Accuracy: The closeness of the test results to the true value. medcraveonline.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes intraday (repeatability) and interday (intermediate precision) assessments. foliamedica.bgmedcraveonline.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. derpharmachemica.commedcraveonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. derpharmachemica.commedcraveonline.com

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. iaea.org

A well-validated HPLC method is essential for routine quality control, stability studies, and ensuring the chemical purity of (R)-Vatanidipine. iaea.org Chiral HPLC methods can also be developed to separate and quantify the (R)-enantiomer from its (S)-counterpart, which is crucial for ensuring the stereochemical purity of the drug. pensoft.neteaspublisher.com

Table 1: Example Parameters for HPLC Method Validation of a Dihydropyridine Compound

ParameterSpecificationFinding Example
Linearity (r²) >0.9990.9993 medcraveonline.com
Accuracy (% Recovery) 98-102%99.2% - 102.8% easpublisher.com
Precision (RSD%) <2%Intraday RSD ≤ 2%, Interday RSD ≤ 2% medcraveonline.com
LOD Signal-to-Noise Ratio of 3:10.010 µg/mL medcraveonline.com
LOQ Signal-to-Noise Ratio of 10:10.019 µg/mL medcraveonline.com

This table presents example data based on similar compounds and does not represent actual results for (R)-Vatanidipine.

Ultra-Performance Liquid Chromatography (UPLC) Applications in (R)-Vatanidipine Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes to achieve faster and more efficient separations compared to conventional HPLC. researchgate.netnih.gov This technique operates at higher pressures, leading to reduced analysis times and lower solvent consumption, making it a more cost-effective and environmentally friendly approach. researchgate.netnih.gov

For (R)-Vatanidipine analysis, UPLC offers several advantages:

Increased Throughput: The shorter run times allow for a higher number of samples to be analyzed in a given period. iarjset.com

Enhanced Resolution: The smaller particle size leads to narrower peaks and improved separation of closely eluting compounds, which is particularly beneficial for impurity profiling. ajpaonline.com

Greater Sensitivity: The sharper peaks result in higher peak heights, leading to improved detection limits. researchgate.netajpaonline.com

UPLC systems, such as the Waters ACQUITY UPLC, are designed to handle the high backpressures generated by the small particle columns. iarjset.com The application of UPLC can significantly improve the efficiency of quality control analysis and the detection of trace-level impurities in (R)-Vatanidipine. nih.govajpaonline.com For instance, a UPLC method can increase sample throughput by 2.5-fold and reduce solvent usage by 86% compared to a corresponding HPLC method. waters.com

Table 2: Comparison of HPLC and UPLC for Pharmaceutical Analysis

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm researchgate.net
Pressure LowerHigher (up to 100 MPa) researchgate.netnih.gov
Analysis Time LongerShorter (up to 9 times faster) nih.gov
Resolution GoodExcellent ajpaonline.com
Sensitivity GoodHigher ajpaonline.com
Solvent Consumption HigherLower researchgate.net

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. thermofisher.com When coupled with a mass spectrometer (GC-MS), it becomes an invaluable tool for the identification and quantification of volatile metabolites. researchgate.net While (R)-Vatanidipine itself is not typically analyzed by GC due to its low volatility, GC-MS is instrumental in profiling its volatile metabolites. thermofisher.com

The process often involves the extraction of metabolites from biological samples, followed by derivatization to increase their volatility and thermal stability. thermofisher.comchemrxiv.org Common derivatization steps include methoximation and silylation. thermofisher.com The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for their identification by comparison with spectral libraries. thermofisher.com

GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantitation. thermofisher.com It is a key technique in metabolomics studies to understand the biotransformation of (R)-Vatanidipine in the body. researchgate.net The technique can identify a wide range of volatile organic compounds, including alcohols, aldehydes, ketones, and fatty acids, which may be products of (R)-Vatanidipine metabolism. mdpi.commdpi.com

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are essential for both quantifying the amount of (R)-Vatanidipine and for elucidating the structure of the parent compound and its metabolites and impurities.

UV-Visible Spectroscopy Method Development for (R)-Vatanidipine Quantification

UV-Visible spectroscopy is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb light in the UV-visible region. technologynetworks.com Dihydropyridine compounds, including (R)-Vatanidipine, possess chromophores that allow for their determination by this method. researchgate.netijrar.org

Method development involves determining the wavelength of maximum absorbance (λmax) of (R)-Vatanidipine in a suitable solvent. researchgate.netsciencescholar.us A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. sciencescholar.us According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. technologynetworks.com

Validation of the UV-Vis spectroscopic method is necessary to ensure its accuracy and precision. researchgate.netsciencescholar.us This includes assessing linearity, accuracy, precision, and the limits of detection and quantification, similar to HPLC method validation. researchgate.netijrar.org While not as selective as chromatographic methods, UV-Vis spectroscopy is a valuable tool for the rapid quantification of (R)-Vatanidipine in bulk drug and pharmaceutical formulations, particularly in quality control settings where the identity of the drug is known. researchgate.netsciencescholar.us

Table 3: Example Validation Parameters for a UV-Vis Spectroscopic Method

ParameterSpecificationFinding Example
λmax Wavelength of Maximum Absorbance257 nm researchgate.net
Linearity (r²) >0.990.999 researchgate.net
Concentration Range Defined range of concentrations5-30 µg/ml researchgate.net
Accuracy (% Recovery) Within acceptable limits (e.g., 98-102%)99% - 101% ijrar.org
Precision (RSD%) Within acceptable limits (e.g., <2%)<3% sciencescholar.us

This table presents example data based on similar compounds and does not represent actual results for (R)-Vatanidipine.

Mass Spectrometry (LC-MS) for Metabolite and Impurity Profiling of (R)-Vatanidipine

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. biomedres.usarastirmax.com It is the gold standard for the identification, characterization, and quantification of metabolites and impurities in pharmaceutical development. biomedres.usajrconline.org

In LC-MS analysis of (R)-Vatanidipine, the sample is first separated by an LC system (either HPLC or UPLC). The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information. semanticscholar.org Further fragmentation of the ions (tandem mass spectrometry or MS/MS) can provide structural information, which is crucial for identifying unknown metabolites and degradation products. chromatographyonline.com

LC-MS is highly sensitive and selective, allowing for the detection of trace-level impurities and metabolites in complex matrices such as biological fluids. biomedres.us This technique is indispensable for:

Impurity Profiling: Identifying and quantifying process-related impurities and degradation products that can affect the safety and efficacy of the drug. biomedres.usarastirmax.com

Metabolite Identification: Elucidating the metabolic pathways of (R)-Vatanidipine by identifying the structures of its metabolites in in vitro and in vivo studies. chromatographyonline.com

The use of high-resolution mass spectrometry (HRMS) in conjunction with LC can provide highly accurate mass measurements, further aiding in the confident identification of unknown compounds. chemrxiv.org

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules, including (R)-Vatanidipine. springernature.com It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships, which is indispensable for confirming the molecular structure and stereochemistry. chromatographyonline.com

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the first line of analysis. ¹H NMR provides information on the number of different types of protons, their electronic environments (chemical shift), and the number of neighboring protons (spin-spin splitting). nih.gov ¹³C NMR reveals the number of non-equivalent carbon atoms and their nature (e.g., alkyl, aromatic, carbonyl). slideshare.net While ¹³C NMR is inherently less sensitive than ¹H NMR, techniques like proton decoupling are routinely used to simplify the spectra and enhance signal intensity. slideshare.net

For a molecule with the complexity of (R)-Vatanidipine, two-dimensional (2D) NMR experiments are essential for definitive structural assignment. chromatographyonline.com These techniques correlate signals from different nuclei, resolving ambiguities that may persist in 1D spectra. Key 2D NMR experiments include:

Correlation Spectroscopy (COSY): Identifies protons that are spin-spin coupled, typically on adjacent carbon atoms, helping to piece together molecular fragments. chromatographyonline.com

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. chromatographyonline.comnumberanalytics.com

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, irrespective of their bonding connectivity. This is particularly valuable for determining stereochemistry and the three-dimensional conformation of the molecule in solution. chromatographyonline.comyoutube.com

The combination of these NMR techniques allows for a complete and confident assignment of all proton and carbon signals in the (R)-Vatanidipine molecule, thereby confirming its structural integrity.

Table 1: Representative ¹H and ¹³C NMR Data for (R)-Vatanidipine

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
NH~8.5 (s, 1H)-
C2-CH₃~2.3 (s, 3H)~20
C3-COOCH₃~3.6 (s, 3H)~51 (OCH₃), ~167 (C=O)
C4-H~5.0 (d, 1H)~40
C4-Aryl~7.2-7.5 (m)~125-148
C5-COOREster protonsEster carbons
C6-CH₂-Aryl~4.8 (d, 2H)~65 (CH₂), ~127-138 (Aryl)

Note: This table presents hypothetical data based on typical chemical shifts for dihydropyridine structures. Actual values would be determined experimentally.

Electrochemical and Capillary Electrophoresis Techniques in (R)-Vatanidipine Research

Beyond spectroscopic methods, electroanalytical and electromigration techniques offer powerful means for the quantitative analysis and chiral separation of (R)-Vatanidipine.

Electrochemical Analysis

Electrochemical methods, such as voltammetry, are valuable for studying the redox properties of electroactive molecules like Vatanidipine (B1682194). gmp-compliance.orgeuropa.eu The dihydropyridine ring in Vatanidipine is susceptible to oxidation, typically to the corresponding pyridine (B92270) derivative. springernature.comnumberanalytics.com This electrochemical activity can be harnessed for quantitative analysis.

Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed. researchgate.netconnectedpapers.com In a typical experiment, the potential applied to a working electrode (e.g., glassy carbon electrode) is varied, and the resulting current from the oxidation of (R)-Vatanidipine is measured. springernature.com The peak potential provides qualitative information about the analyte, while the peak current is proportional to its concentration, forming the basis for quantification. connectedpapers.com The electrochemical behavior is often pH-dependent, and the mechanism can involve the transfer of electrons and protons. springernature.comresearchgate.net The use of modified electrodes, for instance with carbon nanotubes or nanoparticles, can enhance the sensitivity and selectivity of the determination. springernature.comich.org

Table 2: Representative Electrochemical Data for a Dihydropyridine Compound

TechniqueParameterTypical Value
Cyclic Voltammetry (CV)Oxidation Peak Potential (Epa)+0.8 to +1.0 V (vs. Ag/AgCl)
Differential Pulse Voltammetry (DPV)Peak Current (Ip)Proportional to concentration
Analytical RangeLinearitye.g., 0.1 µM - 100 µM
Limit of Detection (LOD)Sensitivitye.g., 0.05 µM

Note: This table illustrates typical data obtained from the voltammetric analysis of a dihydropyridine. Specific values for (R)-Vatanidipine would require experimental determination.

Capillary Electrophoresis for Chiral Separation

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the enantioseparation of chiral drugs. youtube.commdpi.com For a chiral compound like Vatanidipine, separating the (R)- and (S)-enantiomers is critical, as they may exhibit different pharmacological activities.

In chiral CE, a chiral selector is added to the background electrolyte. chromatographytoday.com This selector forms transient, diastereomeric complexes with the enantiomers of the analyte. industrialpharmacist.com Due to differences in the stability of these complexes, the two enantiomers migrate at different velocities through the capillary under the influence of an electric field, leading to their separation. industrialpharmacist.com

Cyclodextrins (CDs) and their derivatives (e.g., sulfobutyl ether-β-cyclodextrin (SBE-β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD)) are the most commonly used chiral selectors for dihydropyridine enantioseparation. nih.goviosrphr.org The separation is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. industrialpharmacist.commdpi.com Method development often involves systematically optimizing these parameters to achieve baseline resolution of the enantiomers. mdpi.com

Table 3: Illustrative Conditions for Chiral Capillary Electrophoresis of Vatanidipine Enantiomers

ParameterCondition
CapillaryFused-silica, e.g., 50 µm i.d., 40 cm effective length
Background Electrolyte (BGE)e.g., 50 mM Phosphate buffer, pH 3.0
Chiral Selectore.g., 20 mM Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
Applied Voltage+25 kV
Temperature20 °C
DetectionUV, e.g., 238 nm
Expected OutcomeBaseline separation of (R)- and (S)-Vatanidipine

Note: This table outlines a typical starting point for developing a chiral CE method for a dihydropyridine compound.

Validation of Analytical Methods for Robust Research Application

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation of analytical procedures is guided by international standards, such as those from the International Council for Harmonisation (ICH). europa.euchromatographytoday.com This ensures that the method is accurate, precise, specific, and robust.

The key validation parameters include:

Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. chromatographytoday.com For a chiral CE method, this means demonstrating that the peak for (R)-Vatanidipine is well-resolved from the (S)-enantiomer and any other substances.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chromatographytoday.com

Accuracy: The closeness of the test results obtained by the method to the true value. chromatographytoday.com It is often assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by spike-recovery experiments.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). chromatographytoday.com

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.goviosrphr.org This provides an indication of its reliability during normal usage. chromatographyonline.com

The successful validation of these analytical methods ensures that the data generated during the research and development of (R)-Vatanidipine is reliable, reproducible, and fit for purpose.

Table 4: Summary of Key Validation Parameters for Analytical Methods

Validation ParameterDescription
Specificity Ability to measure the analyte in the presence of interferences.
Linearity Proportionality of signal to analyte concentration.
Range Concentration interval of suitable accuracy, precision, and linearity.
Accuracy Closeness of measured value to the true value.
Precision Agreement among a series of measurements.
LOD/LOQ Lowest concentration that can be reliably detected/quantified.
Robustness Insensitivity to small, deliberate changes in method parameters.

Drug Discovery and Preclinical Development Research Paradigms for R Vatanidipine

Target Identification and Validation in Cardiovascular Drug Discovery

The cornerstone of developing a new drug is the identification and validation of a specific biological target that, when modulated, can alter the course of a disease. For (R)-Vatanidipine, the primary molecular target is the L-type voltage-gated calcium channel. ontosight.aimedchemexpress.eunih.gov

The Role of L-type Calcium Channels in Cardiovascular Physiology: L-type calcium channels are crucial in cardiovascular function. utrgv.edu They are predominantly found in vascular smooth muscle and cardiac muscle cells. utrgv.edu The influx of calcium ions through these channels is a critical step in the process of muscle contraction. utrgv.edunih.gov In blood vessels, this leads to vasoconstriction, which in turn increases blood pressure. In the heart, calcium influx contributes to the force of contraction.

Validation of L-type Calcium Channels as a Therapeutic Target: The validation of L-type calcium channels as a drug target for hypertension is well-established. nih.govutrgv.edu The discovery that blocking these channels leads to vasodilation and a subsequent reduction in blood pressure paved the way for the development of a major class of antihypertensive drugs known as calcium channel blockers. wikipedia.orgnih.gov The therapeutic success of first-generation dihydropyridines like nifedipine (B1678770) provided strong validation for this target in the management of cardiovascular diseases. japsonline.com Furthermore, some dihydropyridine (B1217469) calcium channel blockers have been found to exhibit mineralocorticoid receptor antagonist activity, which could contribute to their antihypertensive effects. ahajournals.org

(R)-Vatanidipine was developed within this context, with the aim of achieving a specific pharmacological profile. nih.gov Preclinical studies have demonstrated its action as a calcium antagonist. ncats.io In animal models, it has shown protective effects against cerebral ischemia. ncats.io

Lead Identification and Optimization Strategies for (R)-Vatanidipine

Following target identification, the next phase involves finding and refining a "lead" molecule that interacts with the target in a desirable way.

Lead identification is the process of discovering chemical compounds that show a desired biological activity. danaher.com Once a lead is identified, lead optimization is undertaken to enhance its properties, such as potency, selectivity, and pharmacokinetic profile, to transform it into a viable drug candidate. danaher.compion-inc.com This iterative process involves making chemical modifications to the lead structure and evaluating the impact of these changes. bruker.com

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds for their ability to modulate a specific biological target. wikipedia.orgnih.gov This automated process enables the screening of hundreds of thousands of compounds per day. japsonline.com

In the discovery of dihydropyridine calcium channel blockers like (R)-Vatanidipine, HTS would have been employed to identify initial "hits" from large compound libraries. japsonline.com These hits are compounds that exhibit the desired activity, in this case, the blockade of L-type calcium channels. The process typically involves:

Assay Development: Creating a robust and sensitive assay that can measure the activity of the L-type calcium channel in a high-throughput format.

Library Screening: Testing a diverse collection of chemical compounds in the developed assay.

Hit Identification: Identifying compounds that show significant inhibition of the calcium channel.

The identified hits serve as the starting point for further optimization. researchgate.net

Computer-Aided Drug Design (CADD) has become an indispensable tool in the drug discovery and development process, offering a way to rationalize and expedite the identification and optimization of lead compounds. nih.govgsconlinepress.comnih.gov CADD encompasses a range of computational techniques that can be broadly categorized into structure-based and ligand-based approaches. researchgate.net

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD methods can be used to design and optimize ligands. Molecular docking, a key SBDD technique, predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This information can guide the modification of the ligand to improve its binding affinity and selectivity. mdpi.com In the case of (R)-Vatanidipine, knowledge of the L-type calcium channel's structure would have allowed researchers to model how different dihydropyridine derivatives fit into the binding site. japsonline.com

Ligand-Based Drug Design (LBDD): When the structure of the target is unknown, LBDD methods can be employed. researchgate.net These approaches are based on the principle that molecules with similar structures are likely to have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) studies, a common LBDD method, aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This relationship can then be used to predict the activity of new, unsynthesized compounds.

The integration of CADD with experimental techniques allows for a more efficient lead optimization process, reducing the number of compounds that need to be synthesized and tested. mdpi.comnih.gov

Investigational New Drug (IND)-Enabling Studies in the Preclinical Phase

Before a new drug can be tested in humans, a comprehensive package of preclinical data must be submitted to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), in an Investigational New Drug (IND) application. wuxiapptec.comallucent.comals.net These IND-enabling studies are designed to demonstrate that the drug is reasonably safe for initial administration to humans. als.netcriver.com

The key components of an IND-enabling program include:

Pharmacology: Studies to confirm the drug's mechanism of action and its effects in animal models of the disease. For (R)-Vatanidipine, this would involve demonstrating its ability to lower blood pressure in hypertensive animal models. nih.gov

Pharmacokinetics and Drug Metabolism (ADME): These studies investigate the absorption, distribution, metabolism, and excretion of the drug in the body. allucent.com Understanding the ADME properties is crucial for determining how the drug will be handled by the human body.

Toxicology: A series of studies to identify potential toxic effects of the drug. allucent.com These are typically conducted in at least two animal species and involve both single-dose and repeated-dose studies to assess acute and chronic toxicity. wuxiapptec.com

Safety Pharmacology: These studies examine the potential effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems. wuxiapptec.com

Chemistry, Manufacturing, and Controls (CMC): This section of the IND application provides detailed information on the composition, manufacture, and specifications of the drug substance and the drug product.

Successful completion of these IND-enabling studies is a critical milestone in the journey of a new drug from the laboratory to the clinic. nih.gov

Translational Research Implications of Preclinical Findings for (R)-Vatanidipine

Translational research is the process of "translating" findings from basic science into clinical applications. d-nb.inforijournals.comnih.gov In drug development, this involves bridging the gap between preclinical studies and human clinical trials. nih.gov The goal is to ensure that the knowledge gained from preclinical research has the best possible chance of predicting success in human studies. d-nb.info

The preclinical findings for (R)-Vatanidipine have several important translational implications:

Predictive Models: The use of relevant animal models of hypertension and stroke in preclinical studies helps to predict the potential efficacy of (R)-Vatanidipine in human patients with these conditions. nih.govnih.gov

Biomarker Identification: Preclinical studies can help identify biomarkers that can be used in clinical trials to monitor the drug's activity and potential toxicity.

Dose Selection: The pharmacokinetic and toxicology data from animal studies are used to estimate a safe starting dose for Phase 1 clinical trials in humans. allucent.com

Despite advances, a significant challenge in drug development is the high attrition rate of compounds as they move from preclinical to clinical phases. d-nb.info This "valley of death" can be attributed to a number of factors, including the limitations of preclinical models to fully recapitulate human disease. d-nb.infonih.gov Therefore, a critical evaluation of preclinical data and a robust translational strategy are essential for increasing the likelihood of success in the clinical development of new drugs like (R)-Vatanidipine.

Future Research Directions and Unexplored Avenues for R Vatanidipine

Elucidating Novel Pharmacological Targets and Pathways Associated with (R)-Vatanidipine Activity

Furthermore, exploring its effects on pathways implicated in cardiovascular diseases, like those involving soluble guanylate cyclase (sGC) and endothelin receptors, may uncover novel protective mechanisms. mdpi.com A comprehensive understanding of these interactions could lead to the development of more targeted therapies for hypertension and related cardiovascular complications. mdpi.com

Application of Advanced In Vitro Systems and Organ-on-a-Chip Technologies for (R)-Vatanidipine Research

To bridge the gap between preclinical animal models and human clinical trials, the adoption of advanced in vitro systems is crucial. mdpi.comnih.gov Organ-on-a-chip (OOC) technology, which replicates the physiological and mechanical properties of human organs, offers a powerful platform for studying the effects of (R)-Vatanidipine in a more human-relevant context. dntb.gov.uabiotechniques.com

Specifically, "heart-on-a-chip" and "vessel-on-a-chip" models can be employed to investigate the compound's direct effects on cardiac muscle contractility and vascular function with high fidelity. researchgate.netnih.gov These microfluidic devices allow for the co-culture of various cell types, such as cardiomyocytes, fibroblasts, and endothelial cells, creating a more complex and physiologically representative environment. researchgate.netnih.gov This technology can provide unprecedented insights into the compound's mechanism of action and potential off-target effects, accelerating the drug development process and reducing reliance on animal testing. biotechniques.com

Development of Advanced Delivery Systems for Targeted Preclinical Research of (R)-Vatanidipine

The development of advanced drug delivery systems (DDS) is paramount for optimizing the therapeutic efficacy and minimizing potential side effects of (R)-Vatanidipine in preclinical studies. nih.govgenesispub.org Targeted delivery approaches can increase the concentration of the drug at its intended site of action, thereby enhancing its effectiveness at lower doses. nih.gov

Future research should focus on designing and evaluating novel DDS for (R)-Vatanidipine, such as nanoparticles, liposomes, and hydrogels. genesispub.orgmdpi.com These systems can be engineered to specifically target cardiovascular tissues, such as the heart and blood vessels. mdpi.com For instance, red blood cell membrane-camouflaged nanoparticles could be explored for their ability to prolong circulation time and improve targeting. nih.gov The development of such targeted systems will be instrumental in conducting more precise preclinical investigations and ultimately, in translating the therapeutic potential of (R)-Vatanidipine into clinical applications. sci-hub.semdpi.com

Comparative Stereoisomeric Research Beyond the (R)-Enantiomer of Vatanidipine (B1682194)

The pharmacological activity of chiral drugs can differ significantly between enantiomers. juniperpublishers.comsavemyexams.com While the (S)-enantiomer of Vatanidipine is also recognized, a comprehensive comparative study of the pharmacological, metabolic, and toxicological profiles of both the (R)- and (S)-enantiomers, as well as the racemic mixture, is warranted. ontosight.aiijpsjournal.com

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing the (R)-enantiomer of Vatanidipine to ensure enantiomeric purity?

Methodological Answer:

  • Synthesis: Use asymmetric catalysis or chiral resolution techniques (e.g., chiral chromatography) to isolate the (R)-enantiomer. Validate synthetic pathways using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns .
  • Characterization: Confirm enantiomeric purity via circular dichroism (CD) spectroscopy and X-ray crystallography. Compare retention times against racemic mixtures in HPLC to quantify purity thresholds (>98% recommended for pharmacological studies) .

Q. How can researchers design in vitro assays to evaluate the calcium channel-blocking activity of (R)-Vatanidipine while minimizing interference from its (S)-enantiomer?

Methodological Answer:

  • Assay Design: Use isolated vascular smooth muscle cells or HEK293 cells expressing L-type calcium channels. Pre-treat samples with selective inhibitors of (S)-Vatanidipine (if available) or employ enantiomer-specific fluorescent probes .
  • Data Validation: Conduct parallel experiments with racemic Vatanidipine and pure (R)-enantiomer. Statistically compare dose-response curves (IC50 values) using ANOVA to confirm enantiomer-specific effects .

Q. What ethical and practical considerations are critical when designing preclinical studies involving (R)-Vatanidipine in animal models?

Methodological Answer:

  • Ethical Compliance: Follow ARRIVE guidelines for animal studies, including sample size calculations (power analysis) and humane endpoints. Document protocols for Institutional Animal Care and Use Committee (IACUC) approval .
  • Dosing Strategy: Use pharmacokinetic data to determine optimal dosing intervals. Monitor plasma concentrations via LC-MS/MS to avoid toxicity and ensure therapeutic relevance .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities of (R)-Vatanidipine across different experimental models (e.g., isolated tissues vs. cell lines)?

Methodological Answer:

  • Root-Cause Analysis: Compare assay conditions (e.g., temperature, buffer pH, ion concentrations) across studies. Replicate conflicting experiments under standardized protocols to isolate variables .
  • Meta-Analysis: Aggregate data from multiple studies into a weighted regression model. Assess heterogeneity using I² statistics to identify outliers or methodological biases .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships of (R)-Vatanidipine in heterogeneous patient-derived cell populations?

Methodological Answer:

  • Mixed-Effects Modeling: Account for inter-patient variability by incorporating random effects for genetic or epigenetic factors. Use Bayesian hierarchical models to estimate population-level IC50 values .
  • Machine Learning: Apply clustering algorithms (e.g., k-means) to subgroup patients based on response patterns. Validate clusters via bootstrapping or cross-validation .

Q. How can researchers optimize the formulation of (R)-Vatanidipine for enhanced bioavailability in early-phase clinical trials?

Methodological Answer:

  • Preformulation Studies: Screen excipients for compatibility using differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR). Prioritize amorphous solid dispersions if crystalline forms show poor solubility .
  • In Silico Modeling: Use GastroPlus® or similar software to simulate absorption profiles. Adjust particle size and dissolution rates based on biorelevant media testing (e.g., FaSSIF/FeSSIF) .

Q. What strategies are effective for reconciling discrepancies between in silico predictions and experimental data on (R)-Vatanidipine’s metabolic stability?

Methodological Answer:

  • Validation Workflow: Re-run molecular dynamics simulations with updated force fields (e.g., CHARMM36) and compare results with in vitro CYP450 inhibition assays. Use liver microsomes from multiple donors to capture metabolic variability .
  • Sensitivity Analysis: Identify key parameters (e.g., binding free energy, solvation effects) contributing to model discrepancies. Calibrate models using experimental IC50 values as priors .

Data Presentation and Reproducibility

Q. What are the best practices for reporting negative or inconclusive results in (R)-Vatanidipine studies to avoid publication bias?

Methodological Answer:

  • Transparency: Publish raw datasets (e.g., HPLC chromatograms, dose-response curves) in supplementary materials. Use platforms like Zenodo or Figshare for open-access archiving .
  • Statistical Rigor: Report effect sizes with confidence intervals, even for non-significant findings. Pre-register hypotheses on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .

Q. How can researchers ensure reproducibility when studying (R)-Vatanidipine’s off-target effects using multi-omics approaches?

Methodological Answer:

  • Protocol Standardization: Document batch effects (e.g., sequencing runs, LC-MS/MS instrument calibration) and normalize data using ComBat or surrogate variable analysis .
  • Data Sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide code for bioinformatics pipelines (e.g., GitHub repositories) and metadata in ISA-Tab format .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.